molecular formula C27H23N3O4S B2548144 2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 872205-84-0

2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2548144
CAS No.: 872205-84-0
M. Wt: 485.56
InChI Key: BWJGGNWXCRNFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide belongs to a class of thioacetamide-functionalized pyrimidine derivatives. The core benzofuro[3,2-d]pyrimidine scaffold is modified with a 3,4-dimethylphenyl group at position 3 and a 3-methoxyphenylacetamide moiety at position 2, which may influence binding affinity and pharmacokinetic properties.

Properties

IUPAC Name

2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S/c1-16-11-12-19(13-17(16)2)30-26(32)25-24(21-9-4-5-10-22(21)34-25)29-27(30)35-15-23(31)28-18-7-6-8-20(14-18)33-3/h4-14H,15H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJGGNWXCRNFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H22N2O3S\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

This molecular formula indicates the presence of various functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The thioamide group and the benzofuro-pyrimidine moiety are crucial for its binding affinity and selectivity towards these targets.

Anticancer Activity

Recent studies have shown that derivatives of compounds with similar structures exhibit significant anticancer properties. For instance, compounds with benzofuro-pyrimidine frameworks have been evaluated for their efficacy against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), Caco-2 (colorectal cancer)
  • Key Findings : Some derivatives demonstrated IC50 values in the micromolar range, indicating potent anti-proliferative effects. For example, a related compound showed an IC50 of 3.96 µM against MCF-7 cells, suggesting that modifications in the structure can enhance anticancer potency .

Enzyme Inhibition

The compound may also act as an inhibitor for certain enzymes involved in cancer progression. For instance, studies on related compounds have indicated inhibition of metalloenzymes such as carbonic anhydrase isoforms II and IX, which are often upregulated in tumors .

Case Studies

  • Study on Anti-Proliferative Activity :
    • A series of compounds were synthesized and tested for their anti-proliferative activity against MCF-7 and Caco-2 cell lines.
    • Results indicated that structural modifications significantly impacted biological efficacy, with some compounds inducing apoptosis via mitochondrial pathways .
  • Enzyme Interaction Studies :
    • Investigations into enzyme interactions revealed that certain structural features enhance binding affinity to carbonic anhydrase isoforms.
    • The most potent inhibitors had KIs ranging from 2.6 nM to over 300 nM for different isoforms .

Data Table: Summary of Biological Activities

Biological ActivityCell LineIC50 (µM)Mechanism of Action
Anti-proliferativeMCF-73.96Induction of apoptosis
Anti-proliferativeCaco-25.87Cell cycle arrest
Enzyme InhibitionCarbonic Anhydrase II2.6Competitive inhibition
Enzyme InhibitionCarbonic Anhydrase IX16.1Competitive inhibition

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Core Variations

The following table compares the target compound with structurally similar analogs reported in the literature:

Compound Name Core Structure R1 Substituent R2 Substituent Molecular Formula Molecular Weight (g/mol) Key References
Target Compound Benzofuro[3,2-d]pyrimidine 3,4-Dimethylphenyl 3-Methoxyphenylacetamide C28H23N3O4S 497.57 -
2-((3-Benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide Thieno[3,2-d]pyrimidine Benzyl 3-Methoxyphenylacetamide C22H19N3O3S2 437.53
2-((3-Butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide Pyrido-thieno[3,2-d]pyrimidine Butyl 3-Chloro-4-methoxyphenyl C24H22ClN3O3S2 500.03
2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide Pyrimidine 3,5-Dimethoxyphenyl 6-Trifluoromethylbenzothiazole C23H18F3N3O4S2 553.54
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide Thieno[2,3-d]pyrimidine Ethyl, 5,6-Dimethyl 4-Isopropylphenyl C23H26N3O2S2 440.60
Key Observations:

Core Heterocycle: The benzofuro[3,2-d]pyrimidine core in the target compound (fused benzofuran-pyrimidine) may enhance π-π stacking interactions compared to thieno[3,2-d]pyrimidine (e.g., in ) or pyrido-thieno[3,2-d]pyrimidine (e.g., in ).

Substituent Effects :

  • R1 (Position 3) :
  • The 3,4-dimethylphenyl group in the target compound provides steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility.
  • Smaller substituents (e.g., ethyl in or butyl in ) may enhance conformational flexibility.
    • R2 (Position 2) :
  • Electron-withdrawing groups (e.g., 6-trifluoromethylbenzothiazole in ) could enhance kinase inhibition but increase metabolic instability.

Physicochemical and Pharmacokinetic Properties

Property Target Compound CAS 451468-35-2 Compound Compound
Calculated logP 4.2 (Predicted) 3.8 4.5 5.1
Aqueous Solubility Low (≤10 µM) Moderate (~50 µM) Low (≤10 µM) Very Low (≤1 µM)
pKa ~12.7 (Thiol group) 12.77 (Predicted) Not reported ~11.5 (Amide)
  • Lipophilicity : The target compound’s logP (4.2) suggests moderate membrane permeability, comparable to but lower than , which may limit CNS penetration.
  • Solubility : The 3-methoxyphenyl group in the target compound improves solubility slightly compared to halogenated analogs (e.g., ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.